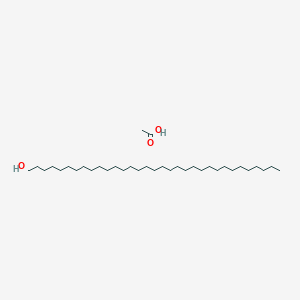
Acetic acid;tritriacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tritriacontan-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with tritriacontan-1-ol, a long-chain alcohol. Acetic acid is well-known for its role in vinegar and various industrial applications, while tritriacontan-1-ol is a higher alcohol with a 33-carbon chain. This compound is of interest due to its unique combination of properties from both acetic acid and tritriacontan-1-ol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tritriacontan-1-ol typically involves the esterification of acetic acid with tritriacontan-1-ol. This reaction can be catalyzed by mineral acids such as sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and tritriacontan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tritriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in tritriacontan-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products
Oxidation: The major product is tritriacontanoic acid.
Reduction: The products are tritriacontan-1-ol and acetic acid.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Applications De Recherche Scientifique
Acetic acid;tritriacontan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its long-chain alcohol component is of interest in studies of lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of acetic acid;tritriacontan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The acetic acid component can participate in hydrogen bonding and ionic interactions, while the long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hexadecan-1-ol: A similar ester with a shorter alcohol chain.
Acetic acid;octadecan-1-ol: Another ester with an 18-carbon alcohol chain.
Uniqueness
Acetic acid;tritriacontan-1-ol is unique due to its exceptionally long alcohol chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in studies of long-chain alcohol behavior and applications requiring high hydrophobicity.
Propriétés
Numéro CAS |
103215-67-4 |
|---|---|
Formule moléculaire |
C35H72O3 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
acetic acid;tritriacontan-1-ol |
InChI |
InChI=1S/C33H68O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34;1-2(3)4/h34H,2-33H2,1H3;1H3,(H,3,4) |
Clé InChI |
DDRRTSVCTXXJNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)

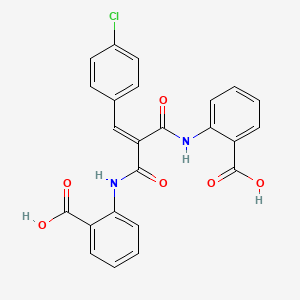
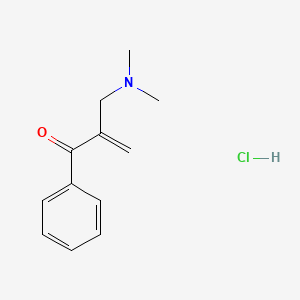
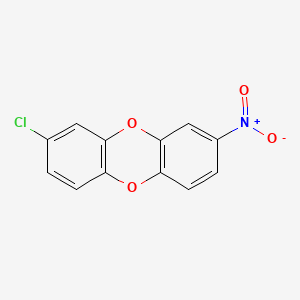
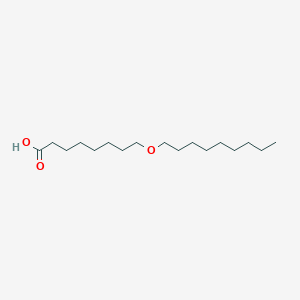
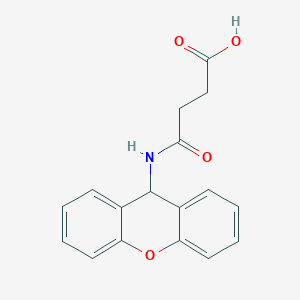
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)



![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
